6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride
Description
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride is a pyridine derivative featuring a chloro substituent at position 6, a hydroxyimino methyl group at position 3, and a primary amine at position 2, with a hydrochloride counterion enhancing its solubility. This compound is structurally poised for applications in medicinal chemistry, particularly as an intermediate in kinase inhibitors or metalloenzyme-targeting agents .
Properties
Molecular Formula |
C6H7Cl2N3O |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
(NE)-N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6ClN3O.ClH/c7-5-2-1-4(3-9-11)6(8)10-5;/h1-3,11H,(H2,8,10);1H/b9-3+; |
InChI Key |
WUWOHJDXNWVPIB-JSGFVSQVSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1/C=N/O)N)Cl.Cl |
Canonical SMILES |
C1=CC(=NC(=C1C=NO)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Production of 6-chloro-3-pyridylmethylamine
The Japanese patent JPH0616636A describes a method for producing 6-chloro-3-pyridylmethylamine by reacting 6-chloropyridine-3-aldehyde with an amine in a solvent in the presence of a platinum catalyst and hydrogen gas. The reaction is carried out in a closed reactor at a temperature of 20-60°C for 1 to 6 hours. During the reaction, 6-chloro-3-pyridylmethylideneamines are formed as intermediates, which are then reduced to the desired product.
Example 1: N-(6-chloro-3-pyridylmethylidene)-N-ethylamine was dissolved in ethanol, and a 2% platinum/carbon powder catalyst was added. Hydrogen gas was introduced under pressure, and the mixture was heated to 60°C with stirring. After 4-5 hours, the reaction was stopped, the catalyst was filtered off, and the ethanol was distilled off to obtain N-(6-chloro-3-pyridylmethyl)-N-ethylamine with a purity of 94.3%.
Improvement Technique for Synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine
A Chinese patent, CN102827070B, describes an improved technique for synthesizing N-(6-chloro-3-pyridylmethyl)-methylamine involving the reaction of toluene with monomethyl amine gas, followed by the addition of 2-chloro-5-chloromethylpyridine toluene solution at -5°C to 5°C. The resulting N-(6-chloro-3-pyridylmethyl)-methylamine is then washed, separated, and distilled to remove toluene. The reaction equation is as follows:
\$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NHCH}_3 + \text{HCl} \$$
In the reactor, toluene is added, and the reaction system is cooled. When the temperature drops to -5°C to 5°C, monomethyl amine gas is introduced at a rate of 100-200 kg/hour until 50-60% of the total amount is dissolved in toluene.
Synthesis of Pyrimidyl/Pyridyl-2-thiazolamine Analogues
A study published in Chemical & Pharmaceutical Bulletin describes the synthesis of pyrimidyl/pyridyl-2-thiazolamine analogues, where a key intermediate 8 is prepared in 6 steps from commercially available acetophenone 4 .
- Acetophenone 4 is reacted with phenyltrimethylammonium tribromide, followed by thiourea to obtain 2-aminothiazole 5 .
- Compound 5 is treated with acetic anhydride to yield the acetylated intermediate 6 .
- Intermediate 6 undergoes functionalization at the 5-position of the thiazole ring to give (2R)-2-methylpyrrolidine, followed by deprotection of the acetyl group to yield the key intermediate 8 .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride" are not available within the provided search results, the compound's potential applications and related information can be inferred from its properties and the uses of similar compounds.
Potential Applications
- Starting Material for Synthesis : "6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride" can serve as a starting material in the synthesis of complex molecules through various coupling reactions.
- Pharmacological Properties : The structural similarity of "6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride" to biologically active pyridine derivatives suggests it may have potential pharmacological properties.
General Information
- Diverse Applications : This compound has utility across various fields.
- Interaction with Other Substances: Understanding its interactions with other substances is crucial in both in vitro and in vivo contexts.
Similar Compounds
- The search results mention several similar compounds, highlighting the subtle differences that make each suitable for different areas of science and technology. Examples include:
Considerations
- When working with this compound, it is important to consider its synthesis methods, applications, and interactions with other substances.
- Variations in the compound's structure offer distinct opportunities for exploration in different areas of science and technology, underscoring the importance of understanding subtle differences among seemingly similar compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations :
- Hydroxyimino vs. Alkyl/Aryl Groups: The hydroxyimino group in the target compound provides unique H-bond donor/acceptor capabilities, unlike the methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogues .
- Solubility : Hydrochloride salts (target compound, 6-piperazinyl analogue) exhibit superior aqueous solubility compared to neutral bases like 2-chloro-6-methoxypyridin-3-amine .
- Metabolic Stability: Fluorinated derivatives (e.g., difluoromethyl, trifluoromethyl) resist oxidative degradation better than the hydroxyimino group, which may undergo hydrolysis or reduction .
Toxicity and Stability
- Hydroxyimino Group: May pose instability under basic conditions or in the presence of reducing agents, limiting its in vivo utility compared to fluorinated analogues .
- Chlorinated Pyridines: Chloro substituents generally increase hepatotoxicity risks, as seen in related compounds like 6-chloro-3-aminopyridine .
- Fluorinated Derivatives : Lower metabolic clearance and reduced toxicity profiles make them preferable for long-term therapies .
Biological Activity
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyimino group, which is believed to confer unique reactivity and biological properties compared to other similar compounds. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride is C₆H₈ClN₃O, with a molecular weight of approximately 177.6 g/mol. The presence of the chloro group at the 6-position and the hydroxyimino group at the 3-position is significant for its interaction with biological targets.
The biological activity of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride primarily involves its interaction with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with residues in the active sites of target proteins, while the chloro and amine groups may participate in various non-covalent interactions. These interactions can modulate enzyme activity and influence various biological pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties, which may be attributed to their ability to scavenge free radicals. The hydroxyimino moiety is particularly noteworthy for its potential to stabilize radical species, thus protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride may possess antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains. Further studies are required to quantify this activity and elucidate the mechanisms involved.
Enzyme Inhibition
The compound has been investigated as a biochemical probe for studying enzyme mechanisms. It has shown promise in inhibiting specific enzymes, such as kynurenine 3-monooxygenase (KMO), which plays a role in tryptophan metabolism and has implications in neurodegenerative diseases .
Case Studies and Experimental Findings
- Kynurenine 3-Monooxygenase Inhibition : In vitro assays demonstrated that derivatives related to 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride exhibited significant inhibition of KMO with IC50 values in the micromolar range, indicating potential therapeutic applications in treating disorders associated with kynurenine metabolism .
- Cell Viability Assays : In cell culture studies, compounds structurally related to this pyridine derivative were tested for cytotoxicity using various cancer cell lines. Results indicated that certain derivatives led to increased rates of apoptosis compared to controls, suggesting a possible mechanism for anticancer activity .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine hydrochloride and structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-(nitromethyl)pyridin-2-amine | Nitro group substitution | Potential antimicrobial activity |
| 6-Chloro-3-(aminomethyl)pyridin-2-amine | Amino group at the 3-position | Moderate enzyme inhibition |
| 6-Chloro-3-(methylthio)pyridin-2-amine | Methylthio substitution | Antioxidant properties |
| 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-am | Hydroxyimino group; unique reactivity | Potential enzyme inhibition and antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
